

Ludaterone: A Deep Dive into its Biological Activity and Molecular Targets

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Compound of Interest

Compound Name: Ludaterone

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Introduction

Ludaterone (developmental code name: AKP-009) is a steroidal antiandrogen agent that acts as a modulator of the androgen receptor (AR).[1] It is a 15 β -hydroxyl derivative of 2-oxachlormadinone acetate.[2] Developed by ASKA Pharmaceutical Co., Ltd., **ludaterone** has been investigated for the treatment of benign prostatic hyperplasia (BPH) and is also under consideration for polycystic ovary syndrome (PCOS).[1] This technical guide provides a comprehensive overview of the known biological activity, molecular targets, and putative mechanisms of action of **ludaterone**, based on publicly available data.

Core Biological Activity and Molecular Target

Ludaterone's primary biological activity is its function as an antiandrogen.[1][2] This activity is mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The AR is the primary target of **ludaterone**.

Upon binding by androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate the growth, proliferation, and survival of androgen-sensitive tissues, including the prostate.

Ludaterone acts as an androgen receptor modulator, interfering with this signaling cascade. While detailed mechanistic studies are not widely public, its classification as an antiandrogen suggests that it competitively inhibits the binding of endogenous androgens to the AR, thereby preventing or reducing the downstream transcriptional activation of androgen-responsive genes.

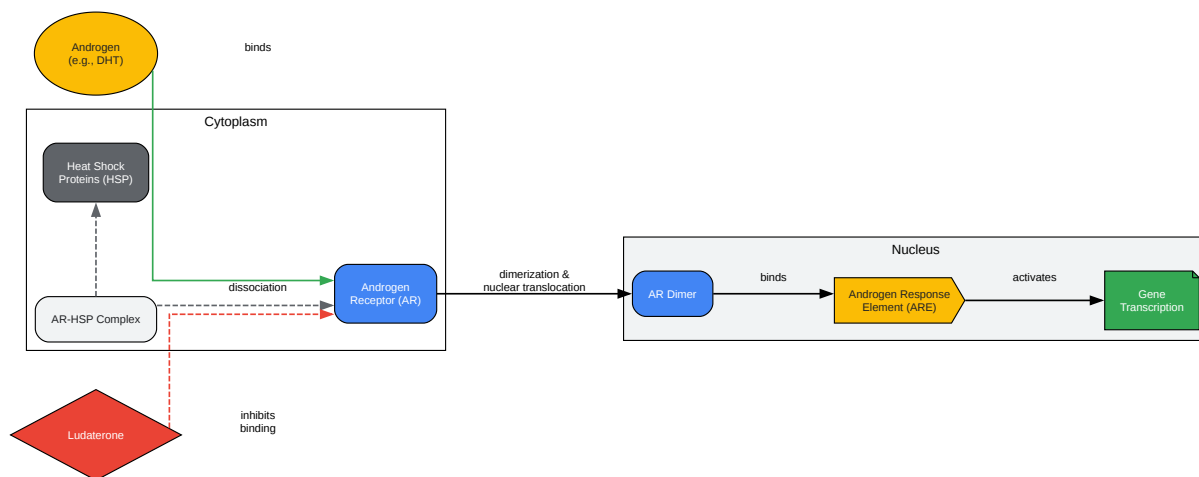
Quantitative Biological Data

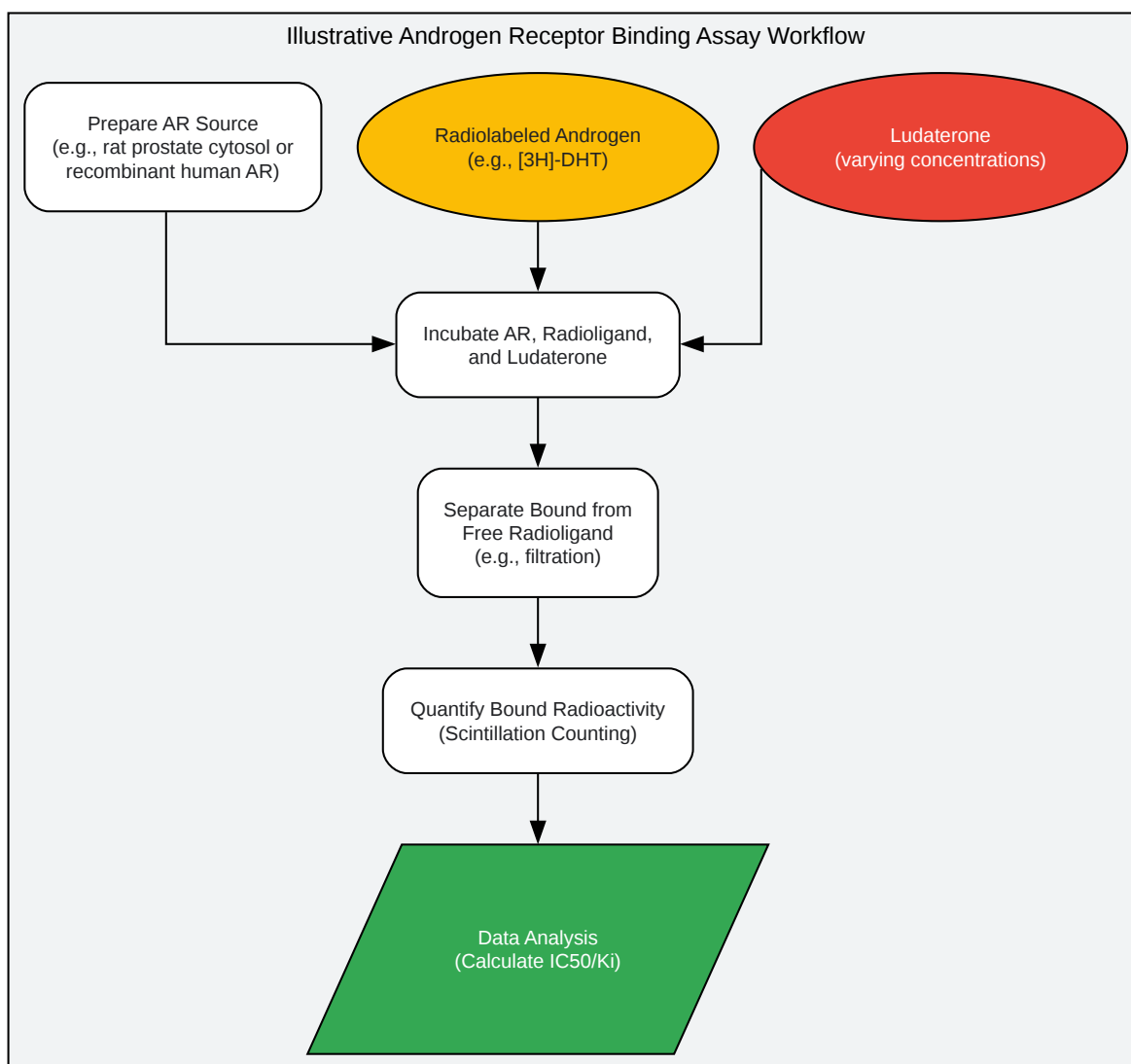
Detailed quantitative data on the binding affinity of **ludaterone** for the androgen receptor (e.g., K_i or IC_{50} values) and its selectivity for the AR over other steroid hormone receptors (e.g., progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors) are not available in the public domain at this time. The primary research article describing the initial synthesis and biological evaluation of **ludaterone**, "Antiandrogen. II. Oxygenated 2-Oxapregnane Steroids" by Takegawa et al. (1993), is not publicly accessible. Therefore, a comprehensive table of quantitative data cannot be provided.

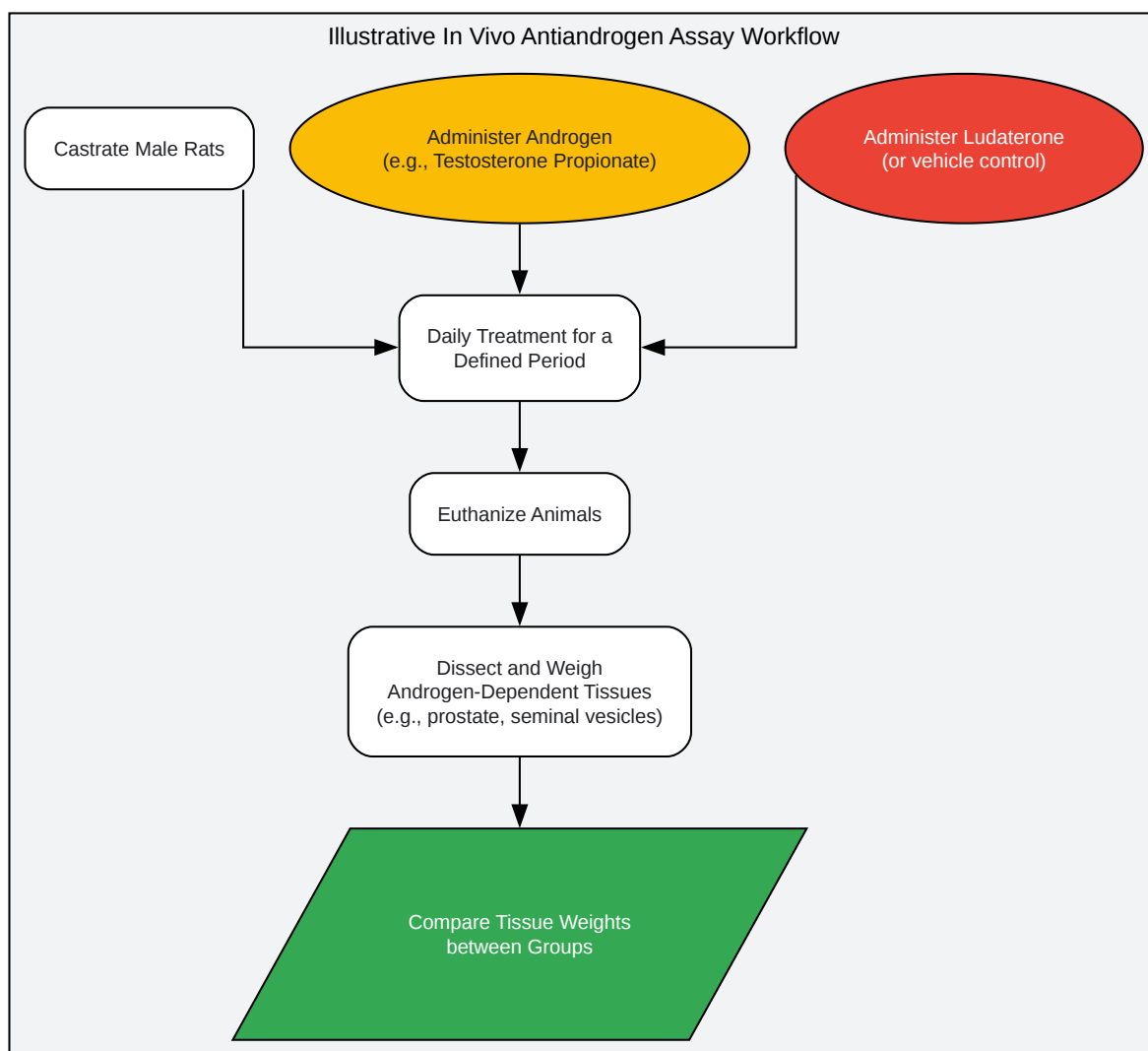
Based on its development for androgen-dependent conditions, it is inferred that **ludaterone** possesses a high affinity and selectivity for the androgen receptor.

Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway of the androgen receptor and the putative point of intervention by **ludaterone**.







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